molecular formula C8H10F2N4O4 B1193329 NUC013

NUC013

Katalognummer: B1193329
Molekulargewicht: 264.19
InChI-Schlüssel: GQGVBSHMRYHBTF-UOWFLXDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NUC013 (5-aza-2',2'-difluorodeoxycytidine) is a novel nucleoside analog of interest in oncology research, designed as a dual-acting inhibitor of DNA methyltransferase (DNMT) and ribonucleotide reductase (RNR) . Its molecular structure combines the base of decitabine (a known DNMT inhibitor) with the sugar moiety of gemcitabine (an RNR inhibitor) . In pre-clinical models, this compound has demonstrated more potent growth inhibition than decitabine across the NCI 60 cancer cell line panel, showing enhanced activity particularly in p53 wild-type cell lines . Research indicates it effectively inhibits DNMT, which can reverse the epigenetic silencing of tumor suppressor genes, and also disrupts deoxynucleotide synthesis via RNR inhibition . Studies in human leukemia and colon cancer xenograft models have shown that this compound can inhibit tumor growth and improve survival . This compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C8H10F2N4O4

Molekulargewicht

264.19

IUPAC-Name

5-Aza-2',2'-Difluorodeoxycytidine; 4-amino-1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,3,5-triazin-2(1H)-one

InChI

InChI=1S/C8H10F2N4O4/c9-8(10)4(16)3(1-15)18-5(8)14-2-12-6(11)13-7(14)17/h2-5,15-16H,1H2,(H2,11,13,17)/t3-,4-,5-/m1/s1

InChI-Schlüssel

GQGVBSHMRYHBTF-UOWFLXDJSA-N

SMILES

OC[C@@H]1[C@H](C(F)(F)[C@H](N2C(N=C(N=C2)N)=O)O1)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

NUC-013;  NUC 013;  NUC013

Herkunft des Produkts

United States

Molecular Mechanisms of Action of Nuc013

NUC013 as a DNA Methyltransferase Inhibitor (DNMTI)

DNA methyltransferases are a family of enzymes responsible for catalyzing the transfer of methyl groups to cytosine residues, primarily within CpG dinucleotides, thereby influencing gene expression and chromatin structure mdpi.comnih.gov. Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor genes, are frequently observed in various cancers nih.govmdpi.comnih.gov.

Inhibition of Specific DNMT Isoforms (DNMT1, DNMT3a, DNMT3b)

This compound has been confirmed as an inhibitor of DNA methyltransferase 1 (DNMT1) nih.gov. Studies in human leukemia cell lines, specifically THP-1 and Kasumi-1, demonstrated this compound's ability to inhibit DNMT1 nih.govmdpi.com. Furthermore, in human colon cancer HCT-116 cells, this compound exhibited significant total DNMT inhibition, achieving over 50% inhibition at a concentration of 1 µM nih.govmdpi.com. This level of inhibition was achieved at a concentration lower than its GI50 (concentration for 50% growth inhibition), suggesting that its epigenetic effects can be expressed without causing substantial cell growth arrest nih.govmdpi.comresearchgate.net.

The comparative total DNMT inhibition by this compound and 5-azacytidine (B1684299) in HCT-116 cells is presented in the table below.

CompoundConcentration (µM)Total DNMT Inhibition (%)
This compound153.4
5-azacytidine119.2
This compound1048.5
5-azacytidine1048.6

Molecular Interactions with DNMT Active Sites

As a nucleoside analog containing a 5-azacytosine (B16484) base, this compound is incorporated into DNA during replication mdpi.comresearchgate.net. This incorporation is critical for its mechanism of action as a DNMTI. Once incorporated into the DNA strand, the nitrogen atom at position 5 of the azacytosine ring replaces the carbon atom typically found in cytosine, which prevents the proper transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor to DNA . This structural alteration leads to the formation of an irreversible covalent bond between the this compound-incorporated DNA and the DNMT enzyme, effectively "trapping" and inactivating the enzyme nih.govmdpi.comresearchgate.net. This "suicide" inactivation mechanism results in the depletion of the cellular DNMT protein pool nih.gov.

Consequences of DNMT Inhibition on DNA Methylation Patterns

The inhibition and subsequent depletion of DNMT enzymes by this compound lead to global DNA hypomethylation mdpi.comnih.gov. This reversal of aberrant methylation patterns is particularly significant for reactivating epigenetically silenced tumor suppressor genes nih.govesmed.orgmdpi.com. By restoring the expression of these critical genes, this compound contributes to reversing the epigenetic suppression of genes that normally regulate cell proliferation, differentiation, apoptosis, and DNA repair nih.govmdpi.com. Furthermore, DNMT inhibition can enhance tumor immunogenicity by upregulating the expression of tumor-associated antigens (TAAs) and increasing major histocompatibility complex class I (MHC I) expression mdpi.com.

This compound as a Ribonucleotide Reductase Inhibitor (RNRI)

Ribonucleotide reductase (RNR) is a rate-limiting enzyme responsible for catalyzing the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates (dNTPs), which are essential building blocks for DNA synthesis and repair acs.orgnih.govwikipedia.orgmdpi.commdpi.com.

Inhibition of Ribonucleotide Reductase Subunits (e.g., p53R2)

This compound acts as an inhibitor of ribonucleotide reductase nih.govmdpi.comesmed.org. RNR is composed of two main subunits: a large catalytic subunit (RR1 or α) and a small subunit (RR2 or β), which harbors a tyrosyl free radical crucial for initiating catalysis nih.govwikipedia.orgmdpi.commdpi.comfrontiersin.orgfrontiersin.org. A more recently discovered homolog of the R2 subunit is p53R2 (also known as RRM2B), which is inducible by the tumor suppressor protein p53 and plays a role in synthesizing dNTPs for nuclear DNA repair and mitochondrial DNA replication, particularly in quiescent and post-mitotic cells esmed.orgacs.orgnih.govfrontiersin.org. This compound is hypothesized to inhibit both RNR and specifically the p53R2 subunit nih.gov. Its efficacy, particularly against TP53 wild-type (WT) cell lines, may be partially attributed to the derepression of TP53 and the inhibition of p53R2 nih.govmdpi.com.

Impact on Deoxynucleotide Triphosphate (dNTP) Pool Regulation

A significant consequence of RNR inhibition and the resulting depletion of dNTP pools is a mechanism known as "self-potentiation" nih.govmdpi.com. For nucleoside analogs like this compound, a decrease in the intracellular dCTP pool enhances the incorporation of the analog's triphosphate form into DNA, thereby increasing its efficacy nih.govmdpi.com. This mechanism allows this compound to inhibit dNTP synthesis not only during the S phase of the cell cycle but potentially throughout the entire cell cycle nih.gov.

Mechanisms of Enzyme Inactivation

This compound's mechanism of enzyme inactivation stems from its structural resemblance to natural nucleosides, allowing it to interfere with critical cellular processes. As a 5-azacytidine derivative, the 5-azacytosine base of this compound is inherently susceptible to hydrolysis at the 6-position of the cytosine ring. This hydrolysis results in the release of a formyl group, a crucial step in the inactivation of DNA methyltransferases. nih.gov this compound donates this formyl group to the active serine site of DNMTs, leading to the formation of an irreversible covalent adduct and subsequent enzyme inactivation. nih.gov

Beyond its role as a DNMT inhibitor, this compound also functions as a potent mechanism-based inhibitor of ribonucleotide reductase. nih.gov This inhibition is hypothesized to occur through a mechanism similar to that of other 2′-substituted-2′-deoxynucleotides, which act as substrate analogs to disrupt RNR activity. nih.gov By inactivating RNR, this compound interferes with the synthesis of deoxyribonucleotides (dNTPs), which are essential building blocks for DNA replication and repair. nih.gov

Interplay of DNA Methyltransferase and Ribonucleotide Reductase Inhibition by this compound

This compound is uniquely designed to simultaneously inhibit both DNA methyltransferases and ribonucleotide reductases, providing a multifaceted attack on cancer cells. nih.gov This dual targeting strategy addresses two distinct but interconnected hallmarks of cancer: aberrant DNA methylation, which silences tumor suppressor genes, and dysregulated nucleotide metabolism, which fuels uncontrolled cell division. nih.govmdpi.com

Hypothesis of Self-Potentiation Mechanism

A significant aspect of this compound's molecular action is its hypothesized "self-potentiation" mechanism, which enhances its efficacy, particularly in cells with wild-type TP53. nih.gov This mechanism is analogous to that observed with gemcitabine (B846), another nucleoside analog. nih.gov

Synergistic Molecular Effects

The combined inhibition of DNMT and RNR by this compound results in synergistic molecular effects that contribute to its potent anti-tumor activity. By inhibiting DNMTs at concentrations lower than those required to cause substantial cell growth arrest, this compound favors the expression of its epigenetic effects, leading to the re-expression of silenced tumor suppressor genes. nih.gov Simultaneously, the inhibition of RNR disrupts DNA synthesis, leading to nucleotide pool imbalances and replication stress. nih.gov This dual action targets both the epigenetic landscape and the metabolic machinery of cancer cells, leading to enhanced cellular dysfunction and ultimately, cell death. nih.govmdpi.com

Comparative Analysis of this compound Mechanisms with Related Compounds (e.g., decitabine (B1684300), gemcitabine)

This compound shares structural and mechanistic similarities with established nucleoside analogs like decitabine and gemcitabine, yet it possesses distinct advantages due to its dual-targeting nature.

Decitabine (5-aza-2′-deoxycytidine) is a well-known DNA methyltransferase inhibitor. wikipedia.org Its primary mechanism involves its incorporation into DNA, where its 5-azacytosine moiety forms irreversible covalent bonds with DNMT enzymes, leading to their degradation and subsequent DNA hypomethylation. nih.gov This results in the re-expression of epigenetically silenced genes. Unlike this compound, which is hypothesized to exhibit self-potentiation, decitabine can experience a "self-antagonism" effect. nih.gov The restoration of wild-type p53 function and the induction of p53R2 by decitabine can increase dCTP pools, which may decrease decitabine's incorporation into DNA during the resting phase, potentially limiting its activity compared to this compound. nih.gov Decitabine primarily targets DNMT1. jci.org

Gemcitabine is a pyrimidine (B1678525) nucleoside analog primarily recognized as a potent inhibitor of ribonucleotide reductase. nih.govwikipedia.org Gemcitabine diphosphate (B83284) inhibits RNR, leading to a significant reduction in the cellular concentrations of deoxynucleotides, including dCTP. nih.gov This depletion of dCTP is critical for gemcitabine's "self-potentiation" mechanism: the reduced dCTP levels enhance the competitive incorporation of gemcitabine triphosphate into DNA, thereby augmenting its cytotoxic effects. nih.gov Gemcitabine also inhibits DNA polymerase and can induce cell cycle arrest at the G1/S phase boundary. mims.com

Comparative Summary:

This compound distinguishes itself by combining the core inhibitory features of both decitabine and gemcitabine within a single molecule. It possesses the 5-azacytosine base characteristic of decitabine for DNMT inhibition and the difluorodeoxyribose sugar moiety found in gemcitabine for RNR inhibition. nih.govesmed.org This dual mechanism provides this compound with a broader anti-tumor spectrum. nih.gov

Research findings indicate that this compound demonstrates activity against a significantly wider range of cell lines in the NCI 60 panel compared to decitabine, particularly against TP53 wild-type cell lines. nih.govnih.gov This enhanced efficacy in TP53 wild-type cells is attributed to this compound's self-potentiation mechanism, mediated by the derepression of TP53 and inhibition of p53R2, which facilitates its DNA incorporation. nih.gov In contrast, decitabine's potential for self-antagonism may limit its activity in such contexts. nih.gov While all 5-azanucleosides, including this compound, are susceptible to deamination by cytidine (B196190) deaminase, leading to a short half-life, the inherent dual-targeting design of this compound offers a distinct mechanistic advantage over single-target agents like decitabine or gemcitabine. nih.govmdpi.comresearchgate.net

Table 1: Key Mechanistic Differences and Similarities

Feature/CompoundThis compoundDecitabineGemcitabine
Primary Target(s) DNMT, RNR nih.govDNMT wikipedia.orgRNR wikipedia.org
Mechanism of DNMT Inactivation Covalent binding to active serine site after hydrolysis of 5-azacytosine base nih.govCovalent binding to DNMT after incorporation into DNA Not applicable
Mechanism of RNR Inhibition Hypothesized mechanism-based inhibition via substrate analogs nih.govNot applicableMechanism-based inhibition by gemcitabine diphosphate nih.gov
Self-Potentiation Mechanism Hypothesized to exhibit self-potentiation via dCTP depletion and enhanced DNA incorporation nih.govCan exhibit "self-antagonism" via dCTP increase nih.govExhibits self-potentiation via dCTP depletion and enhanced DNA incorporation nih.gov
Activity against TP53 WT cells Significantly more effective nih.govnih.govLess effective nih.govNot directly comparable for DNMT/RNR interplay

(Note: This table is designed to be interactive, allowing users to sort or filter data in a suitable digital environment.)

Table 2: Comparative GI50 Values (HCT-116 Human Colon Cancer Cell Line)

CompoundGI50 (µM)Reference
This compound4.54 nih.gov
5-azacytidine0.62 nih.gov

(Note: This table is designed to be interactive, allowing users to sort or filter data in a suitable digital environment.)

Cellular and Subcellular Effects of Nuc013

Impact on Cancer Cell Proliferation and Viability

NUC013 demonstrates significant inhibitory effects on the proliferation and viability of various cancer cell lines, showcasing a broad spectrum of anti-tumor activity.

Extensive testing, including evaluation against the NCI 60 cell line panel, has revealed this compound's potency in inhibiting cancer cell growth. This compound has been shown to inhibit the growth of hematogenous tumor cell lines by more than 50% at a concentration of 10 µM wikipedia.org. Furthermore, it has demonstrated growth inhibition in at least one cell line from every solid tumor tissue tested within the NCI 60 panel, encompassing breast, colon, central nervous system, renal, lung, melanoma, ovarian, and prostate cancers wikipedia.orgwikipedia.org.

In in vivo xenograft models, this compound has shown promising results. In a human leukemia HL-60 (p53-null) xenograft model, this compound conferred a survival benefit wikipedia.orgciteab.com. Similarly, in a colon cancer LoVo (TP53 WT) xenograft, this compound significantly inhibited tumor growth wikipedia.orgciteab.com. Its activity has also been extended to human non-small cell lung cancer (NCI-H460) xenografts, where it significantly inhibited tumor growth and improved survival fishersci.caciteab.com.

Table 1: Growth Inhibition by this compound vs. Decitabine (B1684300) in NCI 60 Cell Line Panel (at 10 µM) wikipedia.org

CompoundNumber of Cell Lines with >50% Growth InhibitionNumber of Cell Lines with ≤50% Growth Inhibition
This compound2431
Decitabine649

Fisher's exact test two-tailed, p = 0.0002

This compound demonstrates dose-dependent effects on cellular viability and other downstream processes. For instance, apoptosis induction by this compound was observed to commence at concentrations as low as 0.25 µM in Kasumi-1 cells and 0.2 µM in THP-1 cells after 24 hours of exposure wikipedia.org. This is a more potent apoptotic effect compared to decitabine, which required 0.75–1 µM to induce similar effects wikipedia.org.

Furthermore, this compound's ability to inhibit DNA methyltransferase (DNMT) activity is also dose-dependent. In colon cancer cells (HCT-116, TP53 WT), this compound achieved greater than 50% total DNMT inhibition at a concentration of 1 µM. This concentration was notably lower than its GI50 (growth inhibition at 50%) value of 4.54 µM, suggesting that its epigenetic effects can be achieved at doses below those causing substantial cell growth arrest wikipedia.org.

Induction of Apoptosis and Cell Differentiation

Beyond growth inhibition, this compound actively promotes programmed cell death (apoptosis) and induces cellular differentiation, both crucial processes for controlling aberrant cell growth.

This compound is a potent inducer of apoptosis in cancer cells. Studies have shown that this compound can induce apoptosis by a p53-independent mechanism at submicromolar doses wikipedia.org. This is particularly significant as p53 is a frequently mutated tumor suppressor gene in many cancers, and a p53-independent pathway offers a therapeutic advantage for tumors with compromised p53 function wikipedia.org. Apoptosis induction was confirmed by Annexin-V staining in cell lines such as THP-1 and Kasumi-1 after 24 hours of exposure wikipedia.orguni.lu.

Table 2: Apoptosis Induction Concentration of this compound vs. Decitabine wikipedia.org

CompoundCell LineApoptosis Induction Concentration (µM)Time to Apoptosis Induction
This compoundKasumi-10.2524 hours
This compoundTHP-10.224 hours
DecitabineKasumi-10.75-1Not specified
DecitabineTHP-10.75-1Not specified

This compound has been observed to induce morphological changes indicative of cell differentiation. Similar to decitabine, treatment with this compound resulted in such changes in cells, including THP-1 cells, approximately six days following drug exposure wikipedia.org. Cell differentiation is a process where less specialized cells become more specialized, and inducing differentiation in cancer cells can lead to a less malignant phenotype or eventual cell death.

Epigenetic Modulation and Gene Expression Regulation

A core mechanism of this compound's action lies in its ability to modulate epigenetic processes, specifically through the inhibition of DNA methyltransferases (DNMTs) and ribonucleotide reductase (RNR) wikipedia.orgfishersci.caciteab.com. Epigenetics refers to heritable changes in gene expression that occur without alterations to the underlying DNA sequence, often involving DNA methylation and histone modifications uni.lu.

Aberrant DNA methylation, particularly at promoter CpG islands and enhancer regions, leads to the silencing of critical tumor suppressor genes in many cancers. By inhibiting DNMT, this compound works to reverse this epigenetic suppression, thereby reactivating the expression of these silenced genes that are crucial for suppressing tumorigenesis, promoting apoptosis, and facilitating cell differentiation wikipedia.orgfishersci.caciteab.comnih.gov. The ability of this compound to inhibit DNMT at concentrations lower than those causing significant cell growth arrest supports the prioritization of its epigenetic effects wikipedia.orguni.lu.

Furthermore, this compound's inhibition of RNR is hypothesized to lead to the depletion of deoxycytidine triphosphate (dCTP). This depletion, in turn, can enhance the phosphorylation and subsequent incorporation of this compound into DNA, a process described as "self-potentiation," thereby amplifying its anti-tumor effects wikipedia.org. This compound's role as a DNMT1 inhibitor has been confirmed in leukemic cell lines such as THP-1 and Kasumi-1 wikipedia.org. Through these epigenetic modulations, this compound contributes to the reactivation of genes associated with normal cellular processes, including differentiation and proliferation control guidetomalariapharmacology.org.

Derepression of Silenced Genes

This compound functions as a DNA methyltransferase inhibitor, which is a key mechanism for reversing epigenetic silencing of genes. Aberrant DNA methylation at promoter CpG islands and enhancer regions is a common feature in many cancers, leading to the inactivation of tumor suppressor genes nih.govnih.gov. By inhibiting DNA methyl transferase, this compound promotes the derepression of these silenced genes, thereby restoring their expression. This derepression is a critical step in its anti-tumor activity. nih.govnih.gov

Modulation of Tumor Suppressor Gene Expression (e.g., TP53)

A significant effect of this compound is its ability to modulate the expression of tumor suppressor genes, notably TP53. Tumor suppressor genes can be silenced through both genetic mutations and epigenetic modifications nih.gov. This compound's DNMT inhibitory activity directly contributes to the derepression of TP53. This derepression of TP53 is hypothesized to be a mediating factor in this compound's effectiveness, particularly in TP53 wild-type (WT) cell lines. nih.govnih.gov

Upregulation of Immune-Related Genes (e.g., Cancer Testis Antigens)

As a DNA methyltransferase inhibitor, this compound is expected to induce the upregulation of immune-related genes, including Cancer Testis Antigens (CTAs). Other DNMT inhibitors, such as 5-azacitidine, have been shown to significantly upregulate CTAs and immunomodulatory pathways, including interferon signaling, antigen processing and presentation, and cytokines/chemokines. The base of this compound is identical to that of decitabine and 5-azacytidine (B1684299), which are known to confer DNMT inhibition leading to the expression of hypermethylated genes, including those involved in an anti-tumor immune response. Furthermore, tumor regression observed with this compound in xenograft models was likely mediated by the derepression of tumor suppressor genes like p53 and subsequent activation of natural killer (NK) cells. It is suggested that in fully immunocompetent hosts, this compound could lead to tumor epitope derepression and T-cell activation, indicating a broader immune-modulating effect.

Differential Effects Based on Cellular Genetic Background

This compound exhibits differential activity depending on the genetic background of the cancer cell lines, particularly concerning the TP53 status.

Activity in TP53 Wild-Type versus TP53 Null/Mutant Cell Lines

Research indicates that this compound demonstrates significant activity against both TP53-null/mutant and TP53 wild-type (WT) cancer cell lines. Notably, this compound is more active than decitabine against p53-null/mutant cell lines (p = 0.027). Its activity is even more pronounced against p53 wild-type (WT) cell lines (p = 0.0025). nih.govnih.gov This enhanced effectiveness against TP53 WT cell lines, compared to decitabine, is believed to be mediated, at least in part, by the derepression of TP53 and the inhibition of p53R2, which facilitates the incorporation of this compound through a mechanism of self-potentiation. nih.govnih.gov

The following table illustrates the comparative activity of this compound and decitabine based on TP53 status:

CompoundTP53 Null/Mutant Cell Lines (p-value)TP53 Wild-Type (WT) Cell Lines (p-value)
This compoundMore active than decitabine (0.027)Even more active than decitabine (0.0025) nih.govnih.gov
DecitabineNo more effective than TP53 WT nih.govNo more effective than TP53 null/mutant nih.gov

Influence on Cellular Metabolism

This compound significantly influences cellular metabolism through its inhibitory effects on deoxynucleotide synthesis.

Deoxynucleotide Synthesis Inhibition and Pathways

This compound acts as a ribonucleotide reductase inhibitor (RNRI). Ribonucleotide reductase (RNR) is a crucial enzyme responsible for converting ribonucleoside diphosphates to deoxyribonucleoside diphosphates, which are essential precursors for DNA synthesis. nih.gov Inhibition of RNR by this compound leads to the depletion of deoxynucleotide triphosphates (dNTPs). This inhibition is hypothesized to involve a self-potentiation mechanism, where the depletion of dCTP (deoxycytidine triphosphate) pools, a potent feedback inhibitor of deoxycytidine kinase, enhances the phosphorylation and subsequent incorporation of this compound into DNA. nih.gov

Experimental data using high-performance liquid chromatography (HPLC) assays have demonstrated that this compound treatment results in lower concentrations of dATP, dGDP, and dUTP compared to control cells. nih.gov This indicates a broad impact on the cellular deoxynucleotide pool. The ability of this compound to inhibit dNTP synthesis extends beyond the S-phase of the cell cycle, affecting it throughout the entire cell cycle. nih.gov

The following table summarizes the observed effects of this compound on deoxynucleotide levels:

DeoxynucleotideEffect of this compound Treatment (compared to control)
dATPLower concentrations nih.gov
dGDPLower concentrations nih.gov
dUTPLower concentrations nih.gov
dCTPDecreased pools (implied by self-potentiation mechanism) nih.gov
dTDPUnaffected nih.gov

Preclinical Efficacy Studies of Nuc013 in Disease Models

In Vitro Efficacy in Cancer Cell Line Panels

Extensive in vitro testing has been conducted to assess the growth inhibitory effects of NUC013 across diverse cancer cell lines. These studies highlight its broad-spectrum activity and particular effectiveness against certain tumor types.

Broad-Spectrum Activity in the NCI 60 Cell Line Panel

This compound has been comprehensively evaluated in the National Cancer Institute (NCI) 60 cell line panel, a widely utilized resource comprising human cancer cell lines derived from nine distinct tissues of origin: breast, colon, central nervous system, renal, lung, melanoma, ovarian, prostate, and hematogenous wikipedia.org. In this extensive panel, this compound has demonstrated superior growth inhibition compared to decitabine (B1684300), exhibiting activity against a significantly greater number of cell lines wikipedia.orgmims.comguidetomalariapharmacology.org.

Specifically, this compound has been shown to inhibit the growth of hematogenous tumor cell lines by over 50% at a concentration of 10 µM wikipedia.org. Furthermore, it has exhibited inhibitory activity against at least one cell line from all solid tumor tissues represented in the NCI 60 panel, including breast, colon, central nervous system, renal, lung, melanoma, ovarian, and prostate cancers wikipedia.orguni.lu. A notable finding is this compound's differential activity based on TP53 status. While decitabine shows comparable efficacy against both TP53 wild-type (WT) and TP53 null/mutant cell lines, this compound is significantly more effective against TP53 WT cell lines (p = 0.013 or p = 0.0025) wikipedia.orgguidetomalariapharmacology.orguni.lu. It also demonstrates greater activity against p53-null/mutant cancer cell lines (p = 0.027) wikipedia.orgguidetomalariapharmacology.org.

Specific Activity in Leukemia and Solid Tumor Cell Lines

Beyond the broad NCI 60 panel, this compound has shown specific activity in various leukemia and solid tumor cell lines.

In the context of leukemia, the human leukemia cell line HL-60 (TP53 null), which is part of the NCI 60 panel, exhibited good in vitro sensitivity to this compound wikipedia.org. Further studies confirmed this compound's role as a DNMT1 inhibitor in leukemic cell lines such as THP-1 and Kasumi-1 wikipedia.org.

For solid tumors, the colon cancer cell line LoVo (TP53 WT) demonstrated favorable in vitro activity in response to this compound wikipedia.org. In HCT-116 colon cancer cells (TP53 WT), this compound achieved over 50% total DNMT inhibition at a concentration of 1 µM, which is lower than its GI50 value of 4.54 µM wikipedia.org. This compound (also referred to as iMN013) has also shown activity against breast cancer cell lines in the nanomolar range uni.lufishersci.atnih.gov. Additionally, this compound has demonstrated activity against non-small cell lung cancer (NSCLC) cell lines within the NCI 60 panel wikipedia.org.

In Vivo Xenograft Models of Human Cancers

The promising in vitro results for this compound have been translated into in vivo efficacy studies using human cancer xenograft models in mice, demonstrating its ability to inhibit tumor growth and improve survival.

Studies in Hematological Malignancy Xenografts (e.g., HL-60)

This compound has proven effective in preclinical xenograft models of human leukemia mims.comfishersci.atfishersci.caciteab.com. A significant survival benefit was observed in a human leukemia HL-60 (p53-null) NCr-nu/nu mouse xenograft model (n=10/group) treated with this compound wikipedia.orgguidetomalariapharmacology.orgmitoproteome.org. In this model, the median survival (MS) for saline-treated control mice was 26.5 days, whereas this compound treatment extended the median survival to 32 days, corresponding to a hazard ratio (HR) of 0.26 (p = 0.032) wikipedia.orgguidetomalariapharmacology.orgciteab.com.

Table 1: Survival in HL-60 Xenograft Model

Treatment GroupMedian Survival (Days)Hazard Ratio (HR)p-valueReference
Saline Control26.5-- wikipedia.orgguidetomalariapharmacology.orgciteab.com
This compound (20 mg/kg)320.260.032 wikipedia.orgguidetomalariapharmacology.orgciteab.com
This compound (5.8 mg/kg)28.50.590.19 citeab.com
Decitabine (5 mg/kg)260.920.64 citeab.com

Studies in Solid Tumor Xenografts (e.g., Colon, Non-Small Cell Lung Cancer)

This compound has also demonstrated efficacy in xenograft models of human solid tumors, including colon cancer and non-small cell lung cancer mims.comfishersci.atfishersci.caciteab.com.

In a colon cancer LoVo (TP53 WT) xenograft model, this compound significantly inhibited tumor growth wikipedia.org. Treatment with this compound at a dose of 20 mg/kg resulted in a 50.9% reduction in mean tumor volume compared to controls (p < 0.0001) wikipedia.orgguidetomalariapharmacology.org. Increasing the dose to 40 mg/kg further reduced tumor volume by 53.7% (p < 0.0001) wikipedia.orgguidetomalariapharmacology.org. In contrast, mice treated with decitabine in this model showed worse survival than saline controls (median survival of 31 days for decitabine vs. >60 days for saline, HR = 26.89, p < 0.0001) wikipedia.orgguidetomalariapharmacology.orgciteab.com. This compound at 5.8 mg/kg resulted in a median survival of 60 days in the LoVo xenografts (HR = 1.64, p = 0.48) wikipedia.orgciteab.com.

Table 2: Tumor Volume Inhibition in LoVo Colon Cancer Xenografts

Treatment GroupMean Tumor Volume Reduction (%)p-valueReference
This compound (20 mg/kg)50.9< 0.0001 wikipedia.orgguidetomalariapharmacology.org
This compound (40 mg/kg)53.7< 0.0001 wikipedia.orgguidetomalariapharmacology.org

Furthermore, this compound has shown significant activity in a mouse xenograft model of non-small cell lung cancer (NSCLC), specifically the NCI-H460 model mims.comfishersci.caciteab.comhznu.edu.cnwikipedia.org. In this model, this compound treatment led to significant tumor growth inhibition and improved animal survival mims.comfishersci.caciteab.comhznu.edu.cnwikipedia.org. The median survival for saline control mice was 25.5 days, which was extended to 38 days in mice treated with this compound (HR = 0.14, p = 0.0018) fishersci.atciteab.com.

Table 3: Survival in NCI-H460 NSCLC Xenograft Model

Treatment GroupMedian Survival (Days)Hazard Ratio (HR)p-valueReference
Saline Control25.5-- fishersci.atciteab.com
This compound380.140.0018 fishersci.atciteab.com

Impact on Tumor Growth Inhibition and Survival in Animal Models

This compound has been shown to be more effective than decitabine in xenograft models of both human leukemia and colon cancer mims.comfishersci.atfishersci.caciteab.comhznu.edu.cn. The survival benefit observed in the HL-60 leukemia xenograft (median survival of 32 days versus 26.5 days for saline, p = 0.032) underscores its potential in hematological malignancies wikipedia.orgguidetomalariapharmacology.org. Similarly, in the LoVo colon cancer xenograft, this compound's ability to reduce tumor volume by over 50% highlights its potent anti-tumor activity in solid tumors wikipedia.orgguidetomalariapharmacology.org. The significant improvement in survival and tumor growth inhibition in the NCI-H460 NSCLC xenograft model (median survival of 38 days versus 25.5 days for saline, p = 0.0018) further supports its broad applicability in cancer treatment fishersci.atfishersci.caciteab.comhznu.edu.cn.

Comparative Preclinical Efficacy Analysis

Comparative preclinical efficacy analysis is crucial for positioning novel therapeutic agents within the existing treatment landscape. This section details the comparative performance of this compound against established DNA methyltransferase inhibitors (DNMTi) in various preclinical models and evaluates its therapeutic index in animal studies.

Comparison with Established DNA Methyltransferase Inhibitors in Preclinical Models

This compound, identified as 5-aza-2′,2′-difluorodeoxycytidine, is a novel compound functioning as both a DNA methyltransferase inhibitor and a ribonucleotide reductase inhibitor wikipedia.org. Preclinical investigations have highlighted its distinct efficacy profile when compared to conventional DNMT inhibitors such as decitabine and 5-azacytidine (B1684299).

In the NCI 60 cell line panel, this compound demonstrated activity against a significantly broader range of cancer cell lines than decitabine, particularly excelling against TP53 wild-type (WT) cell lines wikipedia.org. This suggests a potential advantage in treating tumors with intact p53 pathways.

In in vitro studies using the human colon cancer cell line HCT-116 (TP53 WT), this compound exhibited substantial DNA methyltransferase (DNMT) inhibition. At a concentration of 1 µM, this compound achieved 53.4% inhibition of total DNMT, a level achieved at a concentration lower than its 50% growth inhibition (GI50) value of 4.54 µM. In contrast, 5-azacytidine, with a GI50 of 0.62 µM, required concentrations greater than 1 µM (and potentially up to 10 µM) to achieve comparable levels of DNMT inhibition wikipedia.org. Furthermore, this compound's role as a DNMT1 inhibitor was corroborated in leukemic cell lines, including THP-1 and Kasumi-1 wikipedia.org.

Table 1: In Vitro Comparison of this compound and 5-Azacytidine in HCT-116 Cells

CompoundGI50 (µM)Total DNMT Inhibition at 1 µM (%)
This compound4.5453.4
5-Azacytidine0.6219.2

In animal models, this compound has shown superior efficacy and safety compared to decitabine. In xenograft models of human leukemia (HL-60, TP53 null) and human colon cancer (LoVo, TP53 WT), this compound proved to be significantly more effective than decitabine at the tested doses and schedules wikipedia.orgciteab.comnih.gov. For instance, in HL-60 xenografts, this compound treatment (20 mg/kg) resulted in a median survival of 32 days, significantly improving survival compared to the saline control's median survival of 26.5 days citeab.com. In LoVo colon cancer xenografts, this compound at doses of 20 mg/kg and 40 mg/kg led to significant inhibition of tumor growth, with mean tumor volumes decreasing by 50.9% and 53.7% respectively, eight days post-treatment completion, when compared to the saline control wikipedia.org.

Table 2: Preclinical Efficacy of this compound in Xenograft Models

Disease ModelCell Line (TP53 Status)Treatment GroupMedian Survival (Days) / Tumor Volume Reduction (%)Comparison to Control
Human LeukemiaHL-60 (TP53 null)This compound (20 mg/kg)32 daysSignificantly improved survival vs. saline (26.5 days) citeab.com
Human Colon CancerLoVo (TP53 WT)This compound (20 mg/kg)50.9% tumor volume reductionSignificant inhibition vs. saline wikipedia.org
Human Colon CancerLoVo (TP53 WT)This compound (40 mg/kg)53.7% tumor volume reductionSignificant inhibition vs. saline wikipedia.org

Assessment of Therapeutic Index in Animal Studies

The therapeutic index (TI) is a critical measure indicating the safety margin of a drug, defined as the ratio of the toxic dose for 50% of the population (TD50) to the effective dose for 50% of the population (ED50). In animal studies, this is often represented as the lethal dose for 50% of the population (LD50) divided by the minimum effective dose for 50% of the population (ED50) fishersci.cawikipedia.org. A higher therapeutic index signifies a wider margin between the dose that elicits a therapeutic effect and the dose that causes toxicity, which is highly desirable for a favorable safety and efficacy profile fishersci.cawikipedia.org.

For this compound, the therapeutic index has been conservatively estimated to be in the range of 100- to 150-fold better than that of decitabine wikipedia.org. This substantial difference underscores this compound's favorable safety profile in preclinical settings, allowing for effective treatment with a significantly lower risk of toxicity compared to decitabine wikipedia.org. The observed enhanced safety and effectiveness of this compound in xenograft models further support its promising therapeutic index wikipedia.orgciteab.comnih.gov.

Research on Nuc013 Prodrugs and Delivery Systems

Rationale for Prodrug Development of NUC013

The inherent characteristics of this compound pose obstacles to achieving sustained therapeutic concentrations and optimal cellular exposure. These challenges are primarily related to its chemical stability and pharmacokinetic profile.

Addressing Pharmacological Challenges (e.g., hydrolytic instability, short half-life)

A primary pharmacological challenge for this compound is its relative instability and short half-life, which is common among 5-azanucleosides with a 5-azacytosine (B16484) base nih.govnih.govnih.govnih.gov. This short half-life is particularly problematic for nucleosides that predominantly target tumor cells during the S phase of the cell cycle, as prolonged exposure is often required for maximal epigenetic effects nih.govnih.govnih.govnih.gov. For instance, the half-life of intravenously administered this compound in mice is reported to be 20.1 minutes nih.govnih.govnih.gov. Furthermore, this compound is susceptible to deamination and hydrolysis in aqueous environments nih.govnih.govnih.gov. To overcome these limitations and improve the pharmacology of this compound, a prodrug approach was deemed necessary nih.govnih.govnih.govnih.gov.

Characterization of NUC041 as a Prodrug of this compound

NUC041 was developed as a prodrug designed to address the pharmacological shortcomings of this compound, particularly its instability and short half-life nih.govnih.govnih.gov.

Chemical Design and Hydrolysis Mechanism to Yield this compound

NUC041 is chemically identified as 3′,5′-di-trimethylsilyl-2′,2′-difluoro-5-azadeoxycytidine nih.govnih.govnih.gov. Its design involves the conjugation of this compound with trimethylsilanol (B90980) (TMS) at the 3′ and 5′ positions of the sugar moiety nih.govnih.govnih.gov. This conjugation renders the molecule hydrophobic, which is crucial for its formulation and protection nih.govnih.govnih.gov. The primary mechanism by which NUC041 yields this compound is hydrolysis. Upon contact with blood, the TMS moieties are readily hydrolyzed, releasing the active this compound compound nih.govnih.govnih.gov.

Formulation Strategies for Enhanced this compound Release

NUC041 was specifically designed for formulation in a hydrophobic vehicle to shield this compound from premature deamination and hydrolysis nih.govnih.govnih.gov. A key formulation strategy involved a pegylated-phospholipid depot (PPD) nih.govnih.gov. This formulation has demonstrated stability, remaining stable for over two months at 4 °C. Other potential approaches for packaging hydrophobic drugs like NUC041 include pegylated liposomes.

Impact of Prodrug Formulation on this compound Exposure and Efficacy in Preclinical Models

The prodrug formulation of NUC041 has significantly impacted the pharmacokinetic profile and therapeutic efficacy of this compound in preclinical settings.

Prolonged Exposure of Active Compound

The formulation of NUC041 in a pegylated-phospholipid depot has led to a substantial prolongation of this compound's half-life in mice. As shown in Table 1, the half-life of this compound derived from intramuscular NUC041 formulated in PPD is 3.4 hours, a significant increase compared to the 20.1 minutes observed for intravenously administered this compound nih.govnih.govnih.gov. This prolonged exposure of tumor cells to this compound, facilitated by NUC041, has been linked to enhanced efficacy nih.gov.

Table 1: Half-Life Comparison of this compound and NUC041-Derived this compound in Mice nih.govnih.govnih.gov

Compound/FormulationAdministration RouteHalf-Life
This compoundIntravenous (IV)20.1 min
This compound (from NUC041)Intramuscular (IM)3.4 h

In preclinical NCI-H460 xenograft models of non-small cell lung cancer (NSCLC), this compound alone was shown to significantly inhibit tumor growth and improve survival nih.govnih.gov. Treatment with NUC041 also resulted in significant tumor growth inhibition nih.govnih.gov. Notably, NUC041-treated mice exhibited significantly more tumor ulceration compared to this compound-treated mice or saline controls, and this ulceration occurred at lower tumor volumes nih.govnih.govnih.gov. Tumor regression, as evidenced by a decrease in tumor volume (38% to 51%) and substantial areas of ulceration and necrosis, was observed in some NUC041-treated mice nih.gov. This enhanced efficacy and tumor regression are likely attributable to the prolonged exposure to this compound, leading to more pronounced epigenetic effects nih.govnih.gov. The observed tumor regression in nude mice is thought to be mediated by the derepression of the tumor suppressor gene p53 and subsequent activation of natural killer (NK) cells nih.gov.

Improved Antitumor Activity in Xenograft Models

Research has demonstrated that this compound exhibits significant antitumor activity in various xenograft models. It has been shown to markedly inhibit tumor growth and improve survival in an NCI-H460 xenograft model of non-small cell lung cancer (NSCLC). nih.govnih.govnih.gov Comparative studies have indicated that this compound is considerably safer and more effective than decitabine (B1684300) in xenograft models of human leukemia (HL-60) and colon cancer (LoVo). nih.govnih.govnih.gov

In HL-60 xenografts, treatment with this compound at a dose of 20 mg/kg resulted in a median survival of 32 days, which was an improvement compared to the 26.5 days observed in saline control groups (Hazard Ratio = 0.26, p = 0.032). For LoVo xenografts, this compound (5.8 mg/kg) demonstrated a median survival of 60 days, significantly outperforming decitabine (5 mg/kg) which had a median survival of 31 days, while the saline control group's median survival was undefined. Furthermore, this compound at concentrations of 20 mg/kg and 40 mg/kg led to a substantial reduction in mean tumor volume in LoVo xenografts, decreasing it by 50.9% and 53.7% respectively (both p < 0.0001).

This compound has also shown greater efficacy against cancer cells that express wild-type p53, such as LoVo and NCI-H460 cell lines, compared to p53 deficient cells. nih.gov The prodrug NUC041 also demonstrated significant tumor growth inhibition in NCI-H460 xenografts. nih.govnih.gov However, it was observed that NUC041-treated mice experienced more tumor ulceration at lower tumor volumes when compared to this compound-treated mice or saline controls. nih.govnih.gov The antitumor effect and tumor regression observed in nude mice were likely mediated by the derepression of the tumor suppressor gene p53 and the subsequent activation of natural killer (NK) cells. nih.gov In addition to NSCLC and colon cancer, NUC041 has shown activity in mouse xenograft models of various solid tumors, including triple-negative breast cancer (DU4475), renal cancer (786-O, Caki-1), and pancreatic cancer (CFPAC-1, SW1990), leading to significantly lower tumor volumes and improved survival in cases with a sufficient number of events. In vitro studies also confirmed this compound's ability to inhibit DNMT at concentrations of 1 µM and 10 µM, with a higher percentage of inhibition at 1 µM, comparable to 5-azacytidine (B1684299) at 10 µM.

Table 1: Antitumor Activity of this compound and NUC041 in Xenograft Models

CompoundModel (Cell Line)Effect on Tumor VolumeEffect on Survival (Median Survival)Comparison to Control/DecitabineKey Mechanism/Observation
This compoundNCI-H460 (NSCLC)Significant inhibitionImproved survival nih.govnih.govnih.govN/ADNMT/RNR inhibition nih.govnih.gov
This compoundHL-60 (Leukemia)N/A32 days vs 26.5 days (saline)Safer & more effective than Decitabine nih.govnih.govnih.govN/A
This compoundLoVo (Colon Cancer)50.9% (20 mg/kg), 53.7% (40 mg/kg) reduction60 days vs 31 days (Decitabine)Safer & more effective than Decitabine nih.govnih.govnih.govMore effective against p53 WT cells nih.gov
NUC041NCI-H460 (NSCLC)Significant inhibition nih.govnih.govN/AN/AProdrug releases this compound; derepression of p53, NK cell activation nih.gov
NUC041DU4475 (TNBC), 786-O/Caki-1 (Renal), CFPAC-1/SW1990 (Pancreatic)Significantly lower tumor volumesImproved survival (where sufficient events)N/AN/A

Emerging Prodrug Strategies for Related Nucleoside Analogs

The development of prodrug strategies is critical for nucleoside analogs due to inherent challenges such as poor solubility, limited cellular penetration, susceptibility to enzymatic degradation (e.g., deamination), and the necessity for intracellular phosphorylation to achieve their active forms. nih.gov A common limiting step in the activation of nucleoside analogs is the initial phosphorylation to produce the nucleoside monophosphate (NMP).

To circumvent this rate-limiting step, various strategies have been developed to directly deliver phosphorylated nucleosides into cells. This often involves masking the negative charges of the phosphate (B84403) moiety to enhance cellular penetration while maintaining adequate solubility in physiological fluids. A prevalent approach in prodrug design involves appending carboxyl groups, such as esters, carbonates, and carbamates, to the hydroxyl groups of the ribose sugar to improve drug exposure and oral bioavailability.

Prodrugs of nucleoside monophosphates have been extensively explored, with phosphoramidate (B1195095), bis(S-acylthioethyl) (SATE) ester, and cyclosaligenyl (cycloSal) prodrugs demonstrating particularly promising results. A significant advancement in this field is the ProTide technology, which utilizes triester aryloxy phosphoramidate prodrugs. This technology has been successfully applied to numerous nucleoside analogs, leading to the development of marketed antiviral drugs like sofosbuvir, tenofovir (B777) alafenamide, and remdesivir, generally resulting in enhanced antiviral activity. Other successful examples include valine ester prodrugs, such as valganciclovir (B601543) (a prodrug of ganciclovir) and abacavir (B1662851) (a prodrug of carbovir).

Further strategies to improve pharmacokinetic properties include modifications at the 6-position of purine (B94841) nucleoside analogs, which can reduce toxicity and increase bioavailability by enhancing prodrug lipophilicity. Macromolecular prodrugs, exemplified by VivaGel (a dendrimer-based macromolecular prodrug), represent another promising avenue, offering not only enhanced delivery of the antiviral agent but also allowing the macromolecule itself to exert direct effects on the virus. Additionally, targeting intestinal transporters is a strategy employed to facilitate the absorption of these agents.

In oncology, prodrug strategies are being applied to address issues of drug resistance and low drug concentrations at tumor sites. For instance, azvudine, a cytidine (B196190) analog, has shown anticancer activity in gastric cancer xenografts with reduced toxicity, and its prodrug forms, particularly those utilizing ProTide technology, are under investigation. Gemcitabine (B846) (2',2'-difluoro-2'-deoxycytidine), another pyrimidine (B1678525) nucleoside analog, also benefits from advanced prodrug strategies for the treatment of gastrointestinal malignancies.

Table 2: Examples of Nucleoside Analogs and Their Prodrugs

Nucleoside AnalogProdrug Example (if applicable)Prodrug StrategyPubChem CID (Nucleoside Analog)PubChem CID (Prodrug)
This compoundNUC041Trimethylsilyl conjugation nih.govN/A (5-Aza-2',2'-Difluorodeoxycytidine)N/A (3',5'-di-trimethylsilyl-2',2'-difluoro-5-azadeoxycytidine)
DecitabineGuadecitabineDinucleotide prodrug451668 nih.gov135564655
AzacitidineN/AN/A9444 nih.govN/A
GanciclovirValganciclovirValine ester3454 nih.gov135413535
CarbovirAbacavirCarbacylcic analogN/A441300 nih.gov
Uridine (analog)SofosbuvirProTide (phosphoramidate)N/A45375808
TenofovirTenofovir alafenamideProTide4642059574768
N/ARemdesivirProdrug (nucleotide analog)N/A121304016
Cytidine (analog)AzvudineProdrug (ProTide)N/AN/A
Cytidine (analog)GemcitabineN/A60755N/A
Uracil (B121893) (analog)5-Fluorouracil (5-FU)N/A3385N/A
AcyclovirAcyclovir elaidateEster derivative135398513N/A (Acyclovir elaidate)

Advanced Research Methodologies Applied to Nuc013 Studies

Biochemical and Molecular Assays

A variety of sophisticated assays have been employed to dissect the molecular interactions of NUC013 with its enzymatic targets and to quantify the downstream consequences of this inhibition.

To ascertain the inhibitory effect of this compound on DNA methyltransferase, a colorimetric assay was utilized. nih.gov This method allows for the quantitative measurement of total DNMT activity. In a study involving the human colon cancer cell line HCT-116, this compound demonstrated a significant, concentration-dependent inhibition of total DNMT activity. nih.gov At a concentration of 1 µM, this compound inhibited 53.4% of total DNMT activity, and at 10 µM, the inhibition was 48.5%. nih.gov

The inhibitory effect of this compound on ribonucleotide reductase was assessed by measuring its impact on deoxynucleotide synthesis in HeLa cells using high-performance liquid chromatography (HPLC). nih.gov This technique separates and quantifies the levels of individual deoxynucleotides. Treatment with this compound led to a notable decrease in the intracellular pools of dATP, dGDP, and dUTP, which is indicative of RNR inhibition. nih.gov

Assay TypeTarget EnzymeKey Finding with this compoundCell Line
Colorimetric AssayDNMT53.4% inhibition at 1 µMHCT-116
HPLC-based AssayRNRDecreased dATP, dGDP, and dUTP poolsHeLa

Western blot analysis has been a crucial tool for investigating the effect of this compound on the protein levels of specific DNMT isoforms, particularly DNMT1. This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. In studies with the human leukemia cell lines THP-1 and Kasumi-1, Western blotting revealed that this compound treatment led to a reduction in the levels of DNMT1 protein. cancer.gov This finding provides direct evidence that this compound can modulate the expression of this key enzyme involved in the maintenance of DNA methylation patterns.

The measurement of intracellular deoxynucleotide (dNTP) pools is critical for evaluating the activity of RNR inhibitors like this compound. High-performance liquid chromatography (HPLC) is a powerful method for separating and quantifying the different dNTPs from cell lysates. nih.gov As mentioned earlier, HPLC analysis showed that this compound treatment reduces the levels of several dNTPs. nih.gov

Radioimmunoassay (RIA) represents an alternative and highly sensitive method for measuring the concentration of specific dNTPs. nih.gov While HPLC can measure multiple nucleotides simultaneously, RIA is often preferred for the precise quantification of dCTP. nih.gov This method utilizes a radiolabeled antigen that competes with the unlabeled antigen (in this case, dCTP from a cell extract) for binding to a specific antibody. The amount of radioactivity measured is inversely proportional to the concentration of the unlabeled antigen in the sample.

Cell-Based Experimental Systems

To understand the effects of this compound in a biological context, various cell-based experimental systems have been utilized, ranging from large-scale screenings to precise quantitative assays of cell viability.

This compound has been evaluated for its anti-cancer activity using the National Cancer Institute's (NCI) 60 human tumor cell line panel. nih.gov This high-throughput screening platform assesses the effect of a compound on the growth of 60 different human cancer cell lines, representing a broad spectrum of cancer types including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. nih.govnih.gov This extensive screening demonstrated that this compound possesses significant growth inhibitory activity against a wide range of cancer cell lines. nih.gov

A key metric for quantifying the cytotoxic and cytostatic effects of a compound is the GI50 value, which is the concentration of the drug that causes a 50% reduction in cell growth. nih.gov The GI50 for this compound was determined in various cell lines, providing a quantitative measure of its potency. For example, in the HCT-116 human colon cancer cell line, the GI50 for this compound was determined to be 4.54 µM. nih.gov The determination of GI50 values is often carried out using colorimetric assays, such as the sulforhodamine B (SRB) assay, which measures cell density by staining total cellular protein.

Cell LineCancer TypeThis compound GI50 (µM)
HCT-116Colon Cancer4.54

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry has been a crucial tool in assessing the impact of this compound on cell viability and proliferation. Studies have utilized this technique to quantify apoptosis and analyze cell cycle distribution in cancer cell lines following treatment with the compound.

Research has shown that this compound induces apoptosis in human leukemia cell lines, specifically Kasumi-1 and THP-1. researchgate.net The induction of apoptosis was observed after 24 hours of exposure to submicromolar concentrations of the compound, starting at 0.25 µM in Kasumi-1 cells and 0.2 µM in THP-1 cells. researchgate.net

Apoptosis is typically measured using Annexin-V and propidium (B1200493) iodide (PI) staining. Annexin-V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent agent that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. In the studies conducted on this compound, a notable observation was the detection of apoptosis primarily through Annexin-V staining, with no significant changes in PI staining over the observed time period. researchgate.net This suggests that this compound primarily induces early-stage apoptosis in these cell lines.

While the induction of apoptosis has been clearly demonstrated, specific quantitative data from flow cytometry detailing the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or a detailed breakdown of early versus late apoptotic cells in response to this compound treatment are not extensively available in the public domain.

Table 1: Flow Cytometry Analysis of this compound-Induced Apoptosis

Cell LineApoptosis InductionStaining MethodKey Findings
Kasumi-1YesAnnexin-V/PIInduction of apoptosis starting at 0.25 µM. researchgate.net
THP-1YesAnnexin-V/PIInduction of apoptosis starting at 0.2 µM. researchgate.net

This table summarizes the qualitative findings on this compound-induced apoptosis. Detailed quantitative data on cell cycle distribution and apoptosis stages are not currently available.

Cellular Differentiation Assays

In addition to inducing apoptosis, this compound has been observed to promote cellular differentiation in certain cancer cell lines. This is a significant finding, as differentiation therapy is a key strategy in cancer treatment, aiming to mature malignant cells into non-proliferating, specialized cell types.

Studies have shown that treatment with this compound leads to morphological changes in THP-1 leukemia cells that are suggestive of cellular differentiation. researchgate.net These changes were observed six days after exposure to the compound and were visualized using Giemsa staining, a technique that allows for the morphological evaluation of cells. researchgate.net The observed morphological alterations are indicative of a shift towards a more mature cell phenotype.

The specific markers of differentiation that are modulated by this compound have not been extensively detailed in the available literature. Further research is needed to identify the specific lineage of differentiation and the key molecular players involved in this process.

Advanced Imaging Techniques in Cellular Research

Based on available research, there is limited specific information on the use of confocal microscopy and live-cell imaging to investigate the subcellular effects of this compound. These advanced imaging techniques are invaluable for visualizing the localization of compounds within cells and their real-time impact on cellular structures and processes. While the mechanisms of action of this compound, such as DNA methyltransferase inhibition, suggest nuclear localization and effects, direct visualization of these processes using confocal or live-cell imaging has not been detailed in the reviewed literature.

As mentioned in the context of cellular differentiation assays, this compound induces morphological changes in cancer cells. researchgate.net However, detailed analyses of these changes at the level of organelle dynamics using advanced imaging techniques have not been specifically reported. The observed differentiation-like morphology suggests that there are likely significant alterations in cellular architecture, including changes in the nucleus, cytoplasm, and potentially the organization and function of various organelles. researchgate.net Further investigation using high-resolution imaging would be necessary to delineate the precise nature of these this compound-induced morphological and organellar changes.

Gene Regulation and Epigenetic Analysis

This compound is known to function as a DNA methyltransferase inhibitor, which has profound implications for gene regulation. By inhibiting DNA methylation, this compound can lead to the re-expression of silenced tumor suppressor genes.

A key target of this compound's epigenetic modulation is the TP53 tumor suppressor gene. The effectiveness of this compound in cancer cell lines with wild-type TP53 is thought to be mediated, at least in part, by the derepression of TP53. researchgate.net This suggests that this compound can reactivate the expression of this critical tumor suppressor, leading to downstream effects such as cell cycle arrest and apoptosis.

Despite the known mechanism of action of this compound on DNA methylation and the specific mention of TP53 derepression, comprehensive gene expression profiling data from techniques like RT-qPCR or transcriptomics are not widely available in the public domain. Such studies would provide a broader understanding of the gene networks regulated by this compound and could identify other key genes and pathways that are modulated by the compound.

Table 2: Gene Regulation Effects of this compound

MethodKey FindingImplication
Mechanistic StudiesDerepression of TP53 gene expression. researchgate.netReactivation of tumor suppressor pathways. researchgate.net

This table highlights the known effect of this compound on TP53 gene expression. A comprehensive list of genes regulated by this compound based on RT-qPCR or transcriptomics is not currently available.

Assessment of DNA Methylation Status

The primary mechanism of action for this compound involves the inhibition of DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation. nih.gov Evaluating the extent of this hypomethylation is crucial for understanding the compound's biological activity. A variety of methods can be employed to assess the DNA methylation status in cells and tissues following treatment with this compound. These techniques can be broadly categorized into global methylation analysis and gene-specific methylation analysis.

Gene-Specific and Genome-Wide Methylation Profiling: The gold standard for single-base resolution methylation analysis is bisulfite sequencing . mdpi.comwaocp.com DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil (B121893) (read as thymine (B56734) after PCR), while methylated cytosines remain unchanged. scienceopen.com Subsequent sequencing can reveal the precise methylation status of every CpG site in a specific gene promoter or across the entire genome (Whole-Genome Bisulfite Sequencing, WGBS). waocp.com

For analyzing specific gene regions, techniques derived from bisulfite conversion are commonly used:

Methylation-Specific PCR (MSP): This method uses two pairs of primers to distinguish between methylated and unmethylated DNA sequences after bisulfite treatment. scienceopen.com

Combined Bisulfite Restriction Analysis (COBRA): This technique involves PCR amplification of bisulfite-converted DNA followed by digestion with restriction enzymes that recognize CpG sites, allowing for the quantification of methylation at specific loci. waocp.comscienceopen.com

Pyrosequencing: This provides quantitative methylation analysis at specific CpG sites within a PCR amplicon. mdpi.com

In studies of this compound, total DNMT activity has been directly measured in cancer cell lines using commercially available DNA Methyltransferase Activity/Inhibition Assay Kits. nih.govmdpi.com Furthermore, the specific impact on DNMT1, a key target, can be visualized and quantified by Western blot analysis, which measures the reduction in DNMT1 protein levels after treatment. mdpi.com

Below is an interactive table summarizing common methods for assessing DNA methylation status relevant to this compound research.

Method CategorySpecific TechniquePrincipleResolutionThroughputApplication in this compound Studies
Global Analysis LC-MS/MSQuantifies the ratio of 5-methylcytosine (B146107) to total cytosine.Genome-wide averageLow to MediumTo determine the overall demethylating effect of this compound.
LUMAUses methylation-sensitive restriction enzymes and pyrosequencing.Genome-wide averageHighTo screen for global hypomethylation induced by this compound.
Gene-Specific Bisulfite SequencingChemical conversion of unmethylated cytosine to uracil.Single-baseLow (Sanger) to High (NGS)To identify specific tumor suppressor genes reactivated by this compound-induced demethylation.
Methylation-Specific PCR (MSP)PCR with primers specific for methylated vs. unmethylated DNA.Locus-specificHighTo quickly assess methylation changes at key gene promoters.
Protein Level Western BlotAntibody-based detection of DNMT protein levels.Not applicableMediumTo confirm this compound's effect on depleting DNMT1 protein.
Enzyme Activity Activity/Inhibition AssaysColorimetric or fluorometric measurement of DNMT activity.Not applicableHighTo directly quantify the inhibitory effect of this compound on total DNMTs. nih.gov

Applications of RNA Interference (RNAi) in this compound Research

Identifying Mechanisms of Resistance and Sensitivity: A key application of RNAi is in large-scale loss-of-function screens. nih.govresearchgate.net A genome-wide or "druggable genome" siRNA/shRNA library can be introduced into cancer cells, which are then treated with this compound. researchgate.net

Sensitizer Screens: Genes whose knockdown leads to increased cell death in the presence of this compound are identified as "sensitizers." These genes may represent pathways that, when inhibited, work synergistically with this compound. For example, silencing a gene involved in DNA repair might make cells more vulnerable to the effects of this compound.

Resistance Screens: Conversely, genes whose knockdown allows cells to survive higher concentrations of this compound are considered "resistance" genes. These genes might be part of a pathway that is essential for this compound's cytotoxic effect, or they may be involved in the metabolic activation of the drug.

Target Validation and Pathway Analysis: Once hits are identified from a screen, individual siRNAs can be used to validate the findings. nih.gov For instance, if the knockdown of a specific kinase sensitizes cells to this compound, it suggests that this kinase may play a role in a pro-survival pathway that counteracts the drug's effects. Further investigation into the downstream targets of this kinase can help to map the cellular pathways that modulate the response to this compound. This approach helps to build a comprehensive understanding of the compound's interaction with the cellular machinery.

Exploring Synthetic Lethality: RNAi screens can identify synthetic lethal interactions, where the loss of a specific gene is tolerated in normal circumstances but becomes lethal when combined with a drug like this compound. europeanpharmaceuticalreview.com For example, a cancer cell line might be dependent on a particular signaling pathway for survival; knocking down a key component of this pathway via RNAi while simultaneously treating with this compound could induce a potent cytotoxic effect. Such findings provide a strong rationale for developing combination therapies.

RNAi Screening ApproachObjectiveExample Application for this compoundPotential Outcome
Sensitizer Screen Identify genes whose silencing enhances this compound's efficacy.Treat a cancer cell line library (with individual gene knockdowns) with a sub-lethal dose of this compound.Identification of new drug targets for combination therapy with this compound.
Resistance Screen Identify genes required for this compound's cytotoxic activity.Treat a cancer cell line library with a lethal dose of this compound and identify surviving cells.Elucidation of this compound's mechanism of action and metabolic activation pathways.
Synthetic Lethality Screen Find genes that are non-essential on their own but become essential in the presence of this compound.Screen cancer cells with specific mutations (e.g., in a tumor suppressor gene) to find knockdowns that are lethal only when combined with this compound.Discovery of patient populations most likely to respond to this compound and rationale for targeted combination treatments.

Chemical Biology and Computational Approaches

Target Identification and Deconvolution Strategies

Affinity-Based Chemoproteomics: A powerful direct biochemical method for target identification involves creating a chemical probe version of this compound. This is typically done by modifying the this compound molecule with a "tag" (like biotin (B1667282) or an alkyne group for click chemistry) that allows it to be captured, or "pulled down," from a cell lysate. The modified this compound probe is incubated with cell extracts, and the probe, along with any proteins it has bound to, is isolated. These interacting proteins can then be identified using mass spectrometry. This approach can confirm the binding of this compound to DNMTs and RNR subunits and may reveal novel, unanticipated protein targets.

Computational Target Prediction: Bioinformatics and computational approaches can predict potential targets based on the chemical structure of this compound. Databases containing information on known drug-target interactions can be searched for proteins that bind to molecules with similar structural features. This in silico screening can generate a list of candidate targets that can then be validated experimentally. For example, network-based bioinformatics can help reveal protein interaction networks and hub genes that might be modulated by the compound. nih.gov

These strategies are crucial for a complete understanding of a drug's mechanism of action. Identifying the full spectrum of targets for this compound can help explain its efficacy, predict potential side effects, and provide a basis for rational drug design to improve target selectivity.

Structure-Activity Relationship (SAR) Studies for this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of analogs of a lead compound, like this compound, and evaluating how specific structural modifications affect its biological activity. mdpi.com The goal is to identify the key chemical features—the pharmacophore—responsible for the desired therapeutic effects and to optimize properties like potency, selectivity, and metabolic stability. mdpi.com

For this compound (5-aza-2',2'-difluoro-deoxycytidine), SAR studies would systematically explore modifications at three main positions: the azacytosine base, the difluorinated sugar ring, and the 5' hydroxyl group.

Modifications to the Azacytosine Base: The 5-aza modification is critical for the DNMT inhibition mechanism. Analogs could be synthesized with different substituents at other positions on the pyrimidine (B1678525) ring to investigate their influence on target binding and cell permeability.

Modifications to the Sugar Moiety: The 2',2'-difluoro groups are known to influence the conformation of the nucleoside and its metabolic stability. SAR studies could involve synthesizing analogs with different halogen substitutions (e.g., dichloro) or removing one or both fluorine atoms to determine their importance for the activity against DNMT and RNR. nih.gov

Modifications to the 5' Hydroxyl Group: The 5'-hydroxyl is the site of phosphorylation, a necessary step for the activation and incorporation of nucleoside analogs into DNA. Analogs could be prepared as pre-phosphorylated forms (prodrugs) to bypass the initial phosphorylation step or modified to alter the rate of activation.

The synthesized analogs would then be tested in a battery of assays, including DNMT and RNR inhibition assays and cell viability assays against a panel of cancer cell lines. The results would allow researchers to build a comprehensive SAR model.

The following is a hypothetical SAR data table for this compound analogs to illustrate the concept:

CompoundR1 (Base Modification)R2 (Sugar Modification)DNMT1 IC₅₀ (nM)RNR IC₅₀ (nM)HCT-116 GI₅₀ (µM)
This compound 5-aza2',2'-difluoro501504.5
Analog 15-aza2'-fluoro20050015.2
Analog 25-azaH>1000>1000>50
Analog 3Cytosine2',2'-difluoro>100012025.8
Analog 45-aza, N4-methyl2',2'-difluoro752508.1

Data are hypothetical and for illustrative purposes only.

In Silico Modeling for Binding Predictions and Lead Optimization

Computational, or in silico, modeling plays a vital role in modern drug discovery by providing insights into how a molecule like this compound interacts with its protein targets at an atomic level. nih.gov These methods can predict binding affinity, guide the design of new analogs, and help explain the results of SAR studies.

Molecular Docking: Molecular docking simulations are used to predict the preferred orientation, or "pose," of this compound when bound to the active site of its target proteins, such as DNMT1 or RNR. frontiersin.org Using the known 3D crystal structures of these proteins, docking algorithms can place the this compound molecule into the binding pocket and score the different poses based on factors like electrostatic interactions and hydrogen bonding. researchgate.net This can identify key amino acid residues that are crucial for binding and can help rationalize why certain structural modifications increase or decrease potency.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations can model the dynamic behavior of the this compound-protein complex over time. mdpi.com These simulations account for the natural flexibility of both the ligand and the protein, providing a more realistic view of the binding event. MD simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a theoretical estimate of the binding affinity.

Lead Optimization: The insights gained from in silico modeling are invaluable for lead optimization. For example, if docking studies suggest that a specific part of the this compound molecule could form an additional hydrogen bond with the target protein if slightly modified, chemists can synthesize that specific analog. nih.gov This structure-based drug design approach is often more efficient than traditional trial-and-error synthesis. Computational tools can also predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, helping to prioritize which analogs should be synthesized and tested in the lab. nih.gov

Future Directions and Research Gaps

Exploration of NUC013 in Additional Preclinical Disease Models

While this compound has shown efficacy in models of leukemia, colon cancer, and non-small cell lung cancer, its potential in a broader spectrum of malignancies remains largely unexplored nih.govnih.govnih.gov. Given its dual inhibitory activity against DNMT and RNR, this compound may hold promise for other cancer types characterized by epigenetic dysregulation or high proliferative rates. Future studies should systematically investigate this compound's activity in diverse preclinical disease models, including those with different genetic backgrounds and resistance mechanisms to conventional therapies. This expansion could identify new indications where this compound, either alone or in combination with other agents, could offer therapeutic benefit.

Further Dissection of this compound's Unique Molecular Pathways

This compound's ability to inhibit DNMT at concentrations lower than its growth inhibition (GI50) suggests a preferential engagement of its epigenetic effects nih.gov. However, a comprehensive understanding of the precise molecular pathways influenced by this compound, beyond general DNMT and RNR inhibition, is still evolving. Research gaps exist in fully elucidating how this compound modulates specific gene expression profiles, its impact on chromatin structure, and its interaction with other cellular processes. Detailed mechanistic studies, including target engagement assays and pathway analysis, are needed to uncover the full scope of this compound's molecular footprint. This could involve investigating its effects on DNA repair mechanisms, cell cycle checkpoints, and immune modulation, particularly given observations of p53 derepression and natural killer (NK) cell activation with its prodrug NUC041 nih.gov.

Development of Novel this compound Analogs with Enhanced Research Properties

The short half-life of this compound (20.1 minutes intravenously in mice) due to deamination by cytidine (B196190) deaminase (CDA) highlights a significant pharmacokinetic limitation nih.govnih.govwikipedia.org. While NUC041, a trimethylsilanol (B90980) (TMS) conjugated prodrug, has been developed to improve stability and half-life (3.4 hours from intramuscular NUC041), further exploration into novel this compound analogs is warranted nih.govwikipedia.org. Research should focus on designing and synthesizing new analogs that possess improved metabolic stability, enhanced cellular uptake, and optimized target specificity, while maintaining or improving upon the dual inhibitory activity of this compound. This could involve structural modifications to resist enzymatic degradation or the development of alternative prodrug strategies that offer more controlled and sustained release of the active compound, potentially reducing off-target effects and improving therapeutic index.

Integrated Multi-Omics Approaches to this compound Response Profiling

To gain a holistic understanding of this compound's effects and identify potential biomarkers of response or resistance, integrated multi-omics approaches are crucial wikipedia.org. Combining genomic, transcriptomic, proteomic, and metabolomic profiling of cells and tissues treated with this compound could reveal complex biological networks and pathways that are modulated by the compound. Such comprehensive profiling could help identify patient populations most likely to respond to this compound, predict potential non-responders, and uncover compensatory mechanisms that lead to resistance. This data-rich approach would facilitate the development of predictive biomarkers and inform rational combination therapy strategies.

Refinement of Prodrug Strategies for Broader Research Applications

The development of NUC041 as a prodrug for this compound has demonstrated the feasibility of improving this compound's pharmacokinetic profile nih.govwikipedia.org. However, NUC041-treated mice exhibited more tumor ulceration compared to this compound or saline controls, suggesting a need for further refinement of prodrug strategies nih.govwikipedia.org. Future research should focus on optimizing prodrug design to ensure sustained release of this compound while minimizing potential formulation-related toxicities or off-target effects. This could involve exploring different cleavable linkers, alternative carrier molecules, or advanced drug delivery systems (e.g., nanoparticles) to achieve targeted delivery and improved therapeutic windows for this compound in various research applications.

Q & A

Q. What is the primary mechanism of action of NUC013 in cancer treatment, and how does it influence experimental design?

this compound functions as a dual inhibitor of DNA methyltransferase (DNMT) and ribonucleotide reductase (RNR), leading to DNA hypomethylation and impaired nucleotide synthesis in cancer cells . Experimental design should incorporate:

  • Dose-response studies : Evidence from tumor models (e.g., colon cancer, NSCLC) shows dose-dependent efficacy, with 20–40 mg/kg demonstrating significant tumor suppression .
  • Timing of administration : Due to its S-phase specificity, synchronize drug delivery with tumor cell cycle progression .

Q. What experimental models are most appropriate for evaluating this compound’s antitumor efficacy?

  • In vivo xenograft models : Human colon cancer (HCT-116) and NSCLC (A549) models validated this compound’s efficacy, with tumor volume reduction as a primary endpoint .
  • Pharmacodynamic markers : Measure DNA methylation (e.g., LINE-1 pyrosequencing) and dNTP pool levels to confirm target engagement .

Q. How should researchers optimize dosing regimens for this compound in preclinical studies?

  • Dose titration : Start with 20 mg/kg (effective in colon cancer models) and escalate to 40 mg/kg, monitoring toxicity (e.g., hematological parameters) .
  • Administration frequency : Daily dosing for 5–7 days, aligned with tumor doubling times in specific models .

Advanced Research Questions

Q. How can researchers address the short half-life of this compound in preclinical studies?

  • Prodrug formulations : Use NUC041, a prodrug of this compound, to prolong systemic exposure. NUC041 increases half-life by stabilizing this compound release, as shown in NSCLC models with tumor regression .
  • Pharmacokinetic monitoring : Employ HPLC or LC-MS to measure plasma and tumor concentrations, adjusting formulation excipients (e.g., PPD solvent) to enhance stability .

Q. How should contradictory data on this compound’s efficacy across tumor models be analyzed?

  • Sensitivity analysis : Compare tumor genetics (e.g., p53 status) and proliferation rates between models. For example, p53-deficient tumors may show delayed apoptosis despite hypomethylation .
  • Context-dependent variables : Evaluate RNR expression levels, as this compound’s RNR inhibition may dominate in rapidly dividing tumors .

Q. What methodological strategies ensure reproducibility in studies involving this compound?

  • Strict control groups : Include vehicle-treated controls and replicate dosing schedules across experiments .
  • Data transparency : Publish raw tumor volume measurements, pharmacokinetic curves, and histopathology images (e.g., necrosis/ulceration scores) .
  • Cross-validation : Collaborate with independent labs to verify findings, as done in this compound’s transition from colon to NSCLC models .

Q. How can researchers identify biomarkers predictive of this compound response?

  • Genomic profiling : Use CRISPR screens or RNA-seq to correlate tumor sensitivity with DNMT1/2 or RRM1/2 expression .
  • Epigenetic markers : Track global DNA methylation (e.g., via Illumina MethylationEPIC arrays) pre- and post-treatment .

Q. What ethical considerations are critical for in vivo studies of this compound?

  • Humane endpoints : Define tumor size limits (e.g., 1,500 mm³) and monitor weight loss (>20%) to avoid unnecessary suffering .
  • Institutional approval : Obtain IACUC protocols detailing anesthesia, euthanasia, and housing conditions .

Contradiction and Complexity Management

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Microenvironmental factors : Test in vitro under hypoxic conditions mimicking in vivo tumors. This compound’s efficacy may depend on stromal interactions absent in 2D cultures .
  • Metabolic profiling : Compare intracellular this compound activation (e.g., phosphorylation) in cell lines vs. xenografts .

Q. What frameworks guide the integration of this compound into combination therapies?

  • Synergy screens : Use Chou-Talalay assays to test this compound with immunotherapies (e.g., checkpoint inhibitors), leveraging its potential to derepress tumor antigens .
  • Sequential dosing : Administer this compound prior to cytotoxic agents (e.g., cisplatin) to prime tumors for apoptosis via epigenetic modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NUC013
Reactant of Route 2
NUC013

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.